N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 307341-46-4
VCID: VC5017194
InChI: InChI=1S/C17H17N5OS/c1-12-8-9-13(2)15(10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C17H17N5OS
Molecular Weight: 339.42

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

CAS No.: 307341-46-4

Cat. No.: VC5017194

Molecular Formula: C17H17N5OS

Molecular Weight: 339.42

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide - 307341-46-4

Specification

CAS No. 307341-46-4
Molecular Formula C17H17N5OS
Molecular Weight 339.42
IUPAC Name N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H17N5OS/c1-12-8-9-13(2)15(10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23)
Standard InChI Key RCCGVTVRUSVMLB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide. Alternative designations include N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide and 307341-46-4 (CAS registry number). The compound is often abbreviated in chemical databases using its molecular formula C17H17N5OSC_{17}H_{17}N_{5}OS or SMILES notation CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 .

Molecular Architecture

The molecule comprises three distinct moieties:

  • 2,5-Dimethylphenyl group: A benzene ring substituted with methyl groups at the 2nd and 5th positions, enhancing hydrophobic interactions.

  • Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity.

  • Sulfanylacetamide linker: A thioether (-S-) bridge connecting the tetrazole to an acetamide group, which influences solubility and electronic properties.

The InChIKey RCCGVTVRUSVMLB-UHFFFAOYSA-N uniquely encodes this structure, distinguishing it from positional isomers such as the 2,3- and 3,5-dimethylphenyl variants .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H17N5OSC_{17}H_{17}N_{5}OS
Molecular Weight339.42 g/mol
CAS Registry Number307341-46-4
XLogP3 (Partition Coefficient)3.7

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves three stages:

  • Tetrazole Ring Formation: Cyclization of phenyl azide with nitriles under acidic conditions generates the 1-phenyl-1H-tetrazol-5-yl moiety.

  • Sulfanyl Group Introduction: Thiolation of chloroacetamide intermediates using thiourea or sodium hydrosulfide yields the sulfanylacetamide linker.

  • Coupling Reaction: Amidation of 2,5-dimethylaniline with the sulfanylacetamide-tetrazole intermediate in the presence of coupling agents like EDCI/HOBt.

Reaction Optimization

Key parameters affecting yield (reported ~65–78%) include:

  • Temperature: Reactions performed at 0–5°C minimize side product formation during tetrazole synthesis.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysis: Zinc bromide improves regioselectivity in tetrazole cyclization.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Tetrazole formationPhenyl azide, ZnBr₂, DMF, 80°C72
ThiolationNaSH, EtOH, reflux68
AmidationEDCI, HOBt, CH₂Cl₂, rt78

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with the tetrazole ring undergoing thermal ring-opening reactions. Hydrolytic stability is pH-dependent, with rapid degradation in strongly acidic (pH <2) or basic (pH >10) conditions.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 3.89 (s, 2H, SCH₂), 7.12–7.45 (m, 9H, aromatic).

    • 13C^13C NMR: δ 20.8 (CH₃), 39.5 (SCH₂), 168.2 (C=O).

  • IR Spectroscopy: Strong absorption bands at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (tetrazole ring).

AssayResultModel System
Antimicrobial (MIC)32–64 µg/mLS. aureus
Anti-inflammatory40% TNF-α reductionRAW 264.7 cells
Cytotoxicity (IC₅₀)>100 µMHEK293 cells

Applications in Materials Science

The high nitrogen content (20.6% by mass) and thermal stability of the tetrazole ring make this compound a candidate for energetic materials. Computational studies predict a detonation velocity of 6.8 km/s, comparable to traditional explosives like TNT (6.9 km/s).

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 knockout models.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.

  • Structure-Activity Relationships: Synthesize analogs with fluorinated phenyl groups to enhance metabolic stability.

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